
methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is a complex organometallic compound. This compound features a rhodium ion coordinated with an imidazolidinone derivative, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of the rhodium ion imparts unique catalytic properties to the compound, making it valuable in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) typically involves the coordination of rhodium with the imidazolidinone ligand. The process begins with the preparation of the imidazolidinone derivative, which is synthesized through the cyclization of amido-nitriles or amidoximes with activated alkynes under mild conditions . The rhodium coordination is achieved by reacting the imidazolidinone derivative with a rhodium precursor, such as rhodium chloride, in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where the imidazolidinone ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may yield rhodium(I) complexes. Substitution reactions can produce a variety of rhodium complexes with different ligands.
科学研究应用
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the imidazolidinone ligand. This coordination activates the rhodium ion, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the rhodium ion facilitates the addition of hydrogen to unsaturated substrates.
相似化合物的比较
Similar Compounds
- Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;palladium(2+)
- Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;platinum(2+)
Uniqueness
The uniqueness of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) lies in its rhodium ion, which imparts superior catalytic properties compared to palladium and platinum analogs. Rhodium complexes are known for their high activity and selectivity in various catalytic processes, making this compound particularly valuable in both research and industrial applications .
属性
分子式 |
C56H60N8O16Rh2 |
|---|---|
分子量 |
1306.9 g/mol |
IUPAC 名称 |
methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);;/q;;;;2*+2/p-4 |
InChI 键 |
XWAKNHMTYMPIBY-UHFFFAOYSA-J |
规范 SMILES |
COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


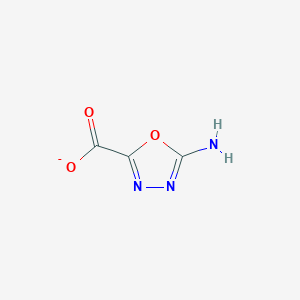
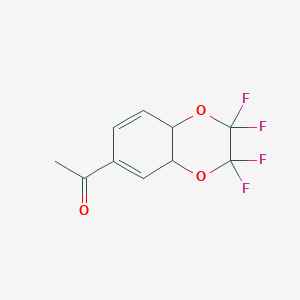

![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
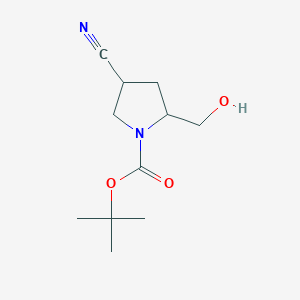
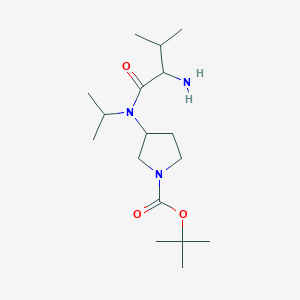
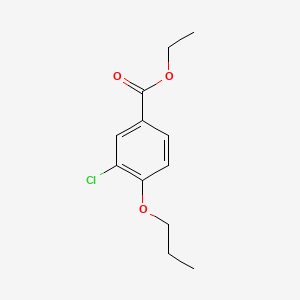
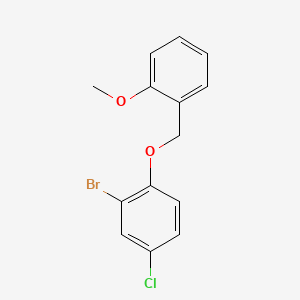


![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
